D-Tagatose - 41847-61-4

D-Tagatose

Catalog Number: EVT-3464670
CAS Number: 41847-61-4
Molecular Formula: C6H12O6
Molecular Weight: 180.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

D-Tagatose, a naturally occurring monosaccharide and a stereoisomer of D-fructose, has garnered significant attention in scientific research for its unique properties and potential applications. Classified as a ketohexose, D-Tagatose is found in small quantities in fruits and dairy products. [, ] While its natural abundance is low, D-Tagatose holds promise as a functional sweetener and exhibits various biological activities, making it a subject of interest across multiple scientific disciplines. [, , ]

Biological Synthesis:* Enzymatic isomerization of D-galactose using L-arabinose isomerase (L-AI) is a widely studied biological approach. [, , , , , , , ] * This method involves expressing L-AI in microbial hosts like Escherichia coli or Corynebacterium glutamicum. [, , ]* Optimization strategies for enzymatic D-Tagatose production include: * Screening and engineering L-AI enzymes with improved activity and stability. [, , ] * Optimizing fermentation conditions (pH, temperature, substrate concentration) for enhanced conversion rates. [, ] * Employing permeabilized or immobilized cells to enhance enzyme stability and facilitate reuse. [] * Utilizing inexpensive and readily available substrates like whey permeate (lactose source) for cost-effectiveness. []

Source and Classification

D-Tagatose can be derived from lactose through enzymatic hydrolysis and subsequent isomerization processes. It belongs to the class of monosaccharides and is categorized as a sugar alcohol due to its low glycemic index. The compound is recognized for its sweetness, which is approximately 92% that of sucrose, making it a popular alternative sweetener in food and pharmaceutical products .

Synthesis Analysis

Methods of Synthesis

D-Tagatose can be synthesized through various methods, primarily involving enzymatic reactions:

  1. Enzymatic Hydrolysis: Lactose is first hydrolyzed into D-galactose and D-glucose using immobilized lactase enzymes. This process typically occurs under controlled conditions to optimize yield .
  2. Isomerization: The resulting D-galactose undergoes isomerization to form D-tagatose, commonly facilitated by L-arabinose isomerase or other specific enzymes. This reaction usually occurs under alkaline conditions (pH 12) with calcium hydroxide as a catalyst .
  3. Whole-Cell Bioconversion: Recent advancements have introduced whole-cell bioconversion techniques using genetically modified microorganisms such as Bacillus subtilis, which express both β-galactosidase and L-arabinose isomerase to convert lactose directly into D-tagatose .

Technical Details

The enzymatic production processes are typically optimized for factors such as temperature, pH, and substrate concentration to maximize yield. For instance, optimal conditions for L-arabinose isomerase activity often range between 30°C to 52°C with a pH between 5 and 9 .

Chemical Reactions Analysis

Reactions and Technical Details

D-Tagatose participates in several chemical reactions typical of sugars:

  1. Isomerization Reaction: The conversion of D-galactose to D-tagatose involves a series of proton transfers and carbon-carbon bond rearrangements facilitated by L-arabinose isomerase. The mechanism includes the formation of an enediol intermediate during the reaction .
  2. Fermentation: D-Tagatose can also be fermented by specific microorganisms, which may utilize it for energy, producing various metabolites in the process.
  3. Hydrolysis: In acidic or enzymatic conditions, D-tagatose can revert to its constituent sugars.
Mechanism of Action

Process and Data

The mechanism by which D-tagatose exerts its effects involves several pathways:

  1. Glycemic Response: Due to its low glycemic index, D-tagatose does not significantly raise blood glucose levels, making it suitable for diabetic diets .
  2. Gut Microbiota Modulation: Research suggests that D-tagatose may influence gut microbiota composition positively, potentially enhancing metabolic health.
  3. Energy Metabolism: As a sugar alcohol, it may affect energy metabolism pathways differently than traditional sugars, providing fewer calories per gram.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: D-Tagatose appears as white or almost white crystalline solids.
  • Melting Point: It has a melting range of 133–137°C.
  • Solubility: Highly soluble in water (160 g/100 ml at 20°C) but poorly soluble in ethanol (0.02 g/100 ml at 22°C) .

Chemical Properties

  • Empirical Formula: C6H12O6C_6H_{12}O_6
  • Specific Rotation: Between -4° and -5.6° for a 1% aqueous solution.
  • Heat of Solution: Approximately -42.3 kJ/kg at 20°C.

These properties contribute to its functionality as a sweetener and humectant in food applications.

Applications

D-Tagatose has several scientific uses:

  1. Food Industry: Used as a low-calorie sweetener in various food products due to its sweetness profile similar to sucrose.
  2. Pharmaceuticals: Investigated for potential applications in diabetes management due to its minimal impact on blood glucose levels.
  3. Research Applications: Studied for its effects on gut health and metabolic processes, offering insights into dietary impacts on health outcomes .

Properties

CAS Number

41847-61-4

Product Name

D-Tagatose

IUPAC Name

(3S,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6?/m1/s1

InChI Key

LKDRXBCSQODPBY-OEXCPVAWSA-N

SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

Synonyms

D-tagatose
tagatose
tagatose, (alpha-D)-isomer
tagatose, (beta-D)-isomer
tagatose, (D)-isomer
tagatose, (DL)-isome

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C(O1)(CO)O)O)O)O

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